2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure with a chlorine atom at the 2-position and a carboxylic acid group at the 5-position
Mechanism of Action
Target of Action
The primary target of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Similar compounds, such as janus kinase (jak) inhibitors, are known to inhibit the activity of one or more of the jak family of enzymes .
Mode of Action
The specific mode of action of This compound It’s suggested that similar compounds interact with their targets, leading to changes in cellular processes such as cell division and death .
Biochemical Pathways
The biochemical pathways affected by This compound Related compounds are known to interfere with the jak – signal transducer and activator of transcription protein (stat) signal pathway, which is involved in cell division, death, and tumor formation processes .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines .
Biochemical Analysis
Biochemical Properties
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid plays a vital role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis . These changes in gene expression can lead to alterations in cellular metabolism, impacting the overall function and health of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the ATP-binding site of kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell proliferation and survival . At high doses, it can exhibit toxic or adverse effects, including inducing apoptosis and causing tissue damage . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the use of phosphorus oxychloride to introduce the chlorine atom at the 2-position. The carboxylic acid group can be introduced through various methods, including oxidation reactions using reagents such as potassium osmate hydrate and sodium periodate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the carboxylic acid group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium osmate hydrate and sodium periodate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are important in cancer therapy.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies to understand its interactions with biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a chlorine atom at the 4-position.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Features a cyclopentyl group at the 7-position and a carboxylic acid group at the 6-position.
Uniqueness
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.
Properties
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-10-1-3-4(6(12)13)2-9-5(3)11-7/h1-2H,(H,12,13)(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNOQQZEOOJBGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743659 |
Source
|
Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-55-8 |
Source
|
Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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